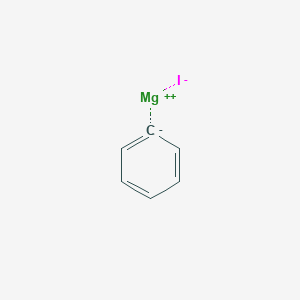

Yoduro de fenilmagnesio

Descripción general

Descripción

Phenylmagnesium Iodide is a useful research compound. Its molecular formula is C6H5IMg and its molecular weight is 228.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenylmagnesium Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmagnesium Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivo de Grignard

El Yoduro de fenilmagnesio es un tipo de reactivo de Grignard . Los reactivos de Grignard son una clase de compuestos organomagnesio que se utilizan comúnmente en química orgánica para la formación de enlaces carbono-carbono. Son una herramienta poderosa para la formación de nuevos enlaces carbono-carbono, lo que permite la síntesis de moléculas orgánicas complejas.

Síntesis de compuestos orgánicos

El this compound se utiliza a menudo en la síntesis de varios compuestos orgánicos . Puede reaccionar con una amplia gama de electrófilos para formar nuevos enlaces carbono-carbono. Esto lo convierte en una herramienta valiosa en la síntesis de moléculas orgánicas complejas.

Celdas solares sensibilizadas con colorante

Las investigaciones han demostrado que el this compound se puede utilizar en la síntesis de materiales de yoduro dicatiónico para células solares sensibilizadas con colorante . Estas células solares han recibido una atención creciente como una posible alternativa a otros dispositivos fotovoltaicos debido a su alta eficiencia y bajo costo de fabricación .

Síntesis de sales dicatiónicas

El this compound se puede utilizar en la síntesis de sales dicatiónicas . Estas sales se han utilizado en células solares sensibilizadas con colorante para mejorar sus propiedades fotovoltaicas .

Catalizador en reacciones químicas

El this compound puede actuar como catalizador en ciertas reacciones químicas . Su capacidad para formar nuevos enlaces carbono-carbono lo convierte en un catalizador valioso en la síntesis orgánica.

Investigación y desarrollo

El this compound se utiliza en diversas aplicaciones de investigación y desarrollo . Se utiliza a menudo en laboratorios para la síntesis de nuevos compuestos y el estudio de reacciones químicas .

Mecanismo De Acción

Target of Action

Phenylmagnesium iodide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes and ketones . It acts as a synthetic equivalent for the phenyl anion synthon .

Mode of Action

Phenylmagnesium iodide is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .

Biochemical Pathways

The Grignard reaction, in which phenylmagnesium iodide is a key player, is valuable for its ability to form carbon-carbon bonds . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones.

Pharmacokinetics

It is a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of phenylmagnesium iodide’s action is the formation of new organic compounds. For example, it can react with carbon dioxide to produce benzoic acid . It can also react with carbonyl compounds to form alcohols .

Action Environment

Phenylmagnesium iodide is sensitive to the environment. It reacts with water and must be handled under anhydrous conditions . It is usually prepared and used in an inert atmosphere to prevent oxidation . The solvent used for the reaction (commonly diethyl ether or tetrahydrofuran) must be aprotic, as protic solvents like alcohols and water contain an acidic proton and react with phenylmagnesium iodide .

Análisis Bioquímico

Biochemical Properties

Phenylmagnesium Iodide, as a Grignard reagent, is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, making it reactive with a variety of compounds . It is often used as a synthetic equivalent for the phenyl anion synthon

Molecular Mechanism

Phenylmagnesium Iodide acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . This property is fundamental to its role in the formation of carbon-carbon bonds in organic synthesis

Metabolic Pathways

Phenylmagnesium Iodide is not typically involved in metabolic pathways within biological organisms. It is primarily used as a tool in organic synthesis .

Propiedades

IUPAC Name |

magnesium;benzene;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHABGGPYFXXOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

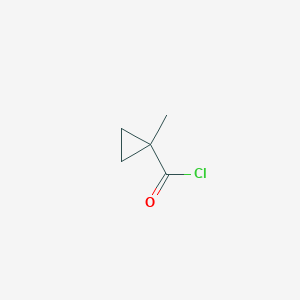

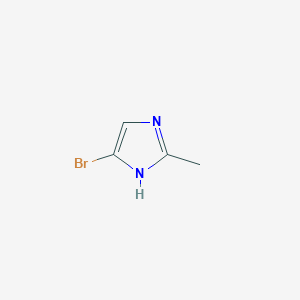

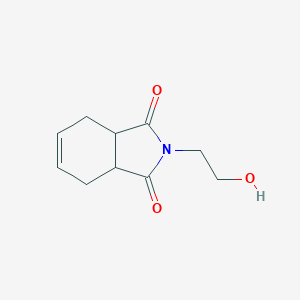

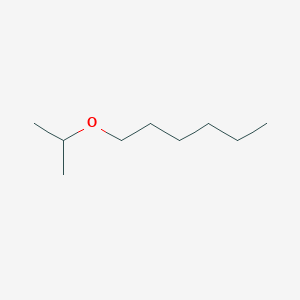

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

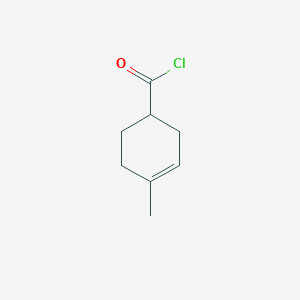

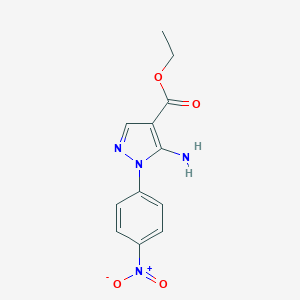

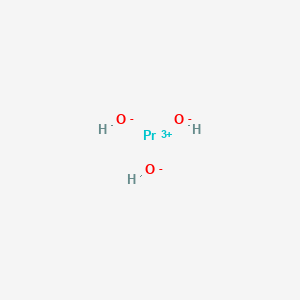

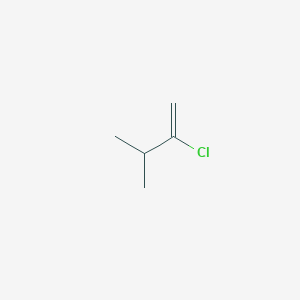

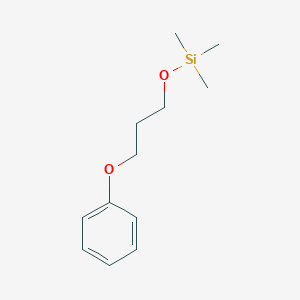

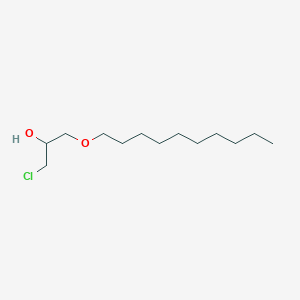

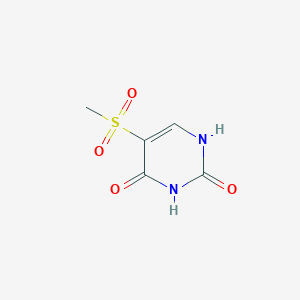

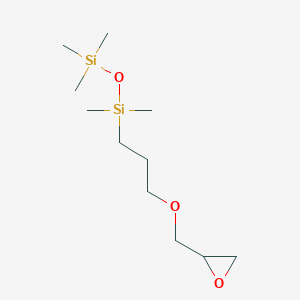

Feasible Synthetic Routes

Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?

A: Phenylmagnesium iodide exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, phenylmagnesium iodide, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.

Q2: How does phenylmagnesium iodide interact with isopropenyl methyl ketone in polymerization reactions?

A: Phenylmagnesium iodide acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using phenylmagnesium iodide results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the phenylmagnesium iodide catalyst influences not only the polymerization process but also the final polymer structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.